4-[(3-chlorophenyl)methyl]-2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-[(3-Chlorophenyl)methyl]-2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine trione core substituted with a 3-chlorophenylmethyl group at position 4 and a 3-methoxyphenyl group at position 2. The benzothiadiazine scaffold is known for its pharmacological versatility, particularly in targeting neurotransmitter receptors such as α1-adrenergic and 5-HT1A receptors, as demonstrated in studies of structurally related compounds . The meta-substituted chloro and methoxy groups in this compound likely influence its electronic and steric properties, impacting its receptor-binding affinity and pharmacokinetic profile.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-28-18-9-5-8-17(13-18)24-21(25)23(14-15-6-4-7-16(22)12-15)19-10-2-3-11-20(19)29(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWCHBSYSVURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl Groups : The 3-methoxy group in the target compound introduces electron-donating effects, contrasting with the electron-neutral methyl groups in Compound B. This could modulate receptor-binding kinetics .
- Para-Substituted Analogs : Compound C (4-chloro/4-methoxy) demonstrates higher α1 receptor affinity in studies, suggesting that para-substituents optimize interactions with receptor binding pockets .
Physicochemical Properties
Substituents significantly influence solubility, logP, and stability:
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 180–185 |
| Compound B | 4.2 | 0.08 | 170–175 |
| Compound C | 3.5 | 0.15 | 190–195 |
- The target compound’s 3-methoxy group enhances water solubility compared to Compound B’s lipophilic 3,4-dimethylphenyl group.
- Thermal Stability : Compound C’s para-substituents likely contribute to higher stability due to symmetrical molecular packing .
Research Findings and Data Analysis
Receptor Binding Studies
- Tait et al. (2005) : Evaluated 1,2,4-benzothiadiazine derivatives as α1 and 5-HT1A ligands. Meta-substituted compounds (e.g., target compound) showed moderate affinity (α1 Ki = 12 nM; 5-HT1A Ki = 25 nM), while para-substituted analogs exhibited higher α1 selectivity (Ki = 8 nM) .
- Minneman et al.
Structural Insights
- Analogs like Compound C () exhibit planar benzothiadiazine cores with substituents oriented perpendicular to the ring, optimizing receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
